molecular formula C15H12N2 B11881810 2-Phenylquinolin-3-amine

2-Phenylquinolin-3-amine

Cat. No.: B11881810
M. Wt: 220.27 g/mol
InChI Key: VGVQEVOWRYJFDG-UHFFFAOYSA-N
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Description

2-Phenylquinolin-3-amine is an organic compound with the molecular formula C15H12N2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with a phenyl group at the 2-position and an amine group at the 3-position, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-3-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

Scientific Research Applications

2-Phenylquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylquinolin-3-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a potential antibacterial agent. Additionally, it may interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure, lacking the phenyl and amine groups.

    2-Phenylquinoline: Similar to 2-Phenylquinolin-3-amine but without the amine group at the 3-position.

    3-Aminoquinoline: Lacks the phenyl group at the 2-position.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group, which enhances its chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-phenylquinolin-3-amine

InChI

InChI=1S/C15H12N2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,16H2

InChI Key

VGVQEVOWRYJFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N

Origin of Product

United States

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